1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
Brand Name: Vulcanchem
CAS No.: 1253123-65-7
VCID: VC4076349
InChI: InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2
SMILES: C(C(S(=O)C(F)(F)F)Br)Br
Molecular Formula: C3H3Br2F3OS
Molecular Weight: 303.93

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane

CAS No.: 1253123-65-7

Cat. No.: VC4076349

Molecular Formula: C3H3Br2F3OS

Molecular Weight: 303.93

* For research use only. Not for human or veterinary use.

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane - 1253123-65-7

Specification

CAS No. 1253123-65-7
Molecular Formula C3H3Br2F3OS
Molecular Weight 303.93
IUPAC Name 1,2-dibromo-1-(trifluoromethylsulfinyl)ethane
Standard InChI InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2
Standard InChI Key ZYGJMEPSZYHFHV-UHFFFAOYSA-N
SMILES C(C(S(=O)C(F)(F)F)Br)Br
Canonical SMILES C(C(S(=O)C(F)(F)F)Br)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound features an ethane core substituted at the first carbon by a trifluoromethylsulfinyl group (-S(O)CF₃) and two bromine atoms at the first and second carbons. The sulfinyl group adopts a trigonal pyramidal geometry, with the sulfur atom bonded to an oxygen atom, a trifluoromethyl group, and the ethane backbone. This configuration introduces significant polarity, influencing solubility and intermolecular interactions .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₃H₃Br₂F₃OS
Molecular Weight303.93 g/mol
IUPAC Name1,2-Dibromo-1-(trifluoromethylsulfinyl)ethane
SMILES NotationC(C(S(=O)C(F)(F)F)Br)Br

The 3D conformation reveals steric interactions between the bulky trifluoromethyl group and bromine substituents, favoring a staggered arrangement to minimize van der Waals repulsions .

Synthesis and Reactivity

Reactivity Profiles

The bromine atoms render the compound susceptible to nucleophilic substitution (SN2), while the sulfinyl group participates in oxidation-reduction reactions. For instance:

  • Nucleophilic Substitution: The primary bromide (C1) reacts with nucleophiles (e.g., amines, thiols) to form sulfinyl-functionalized derivatives.

  • Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (-SO₂CF₃) using peroxides .

Physicochemical Properties

Solubility and Stability

The compound’s hydrophobicity (predicted logP ≈ 3.5–4.0) limits aqueous solubility but enhances compatibility with organic solvents like dichloromethane or tetrahydrofuran . Thermal stability is moderate, with decomposition observed above 150°C due to Br–C bond cleavage.

Table 2: Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointNot reported
logP (Estimated)3.8–4.2AlogP prediction

Applications in Organic Synthesis

The compound serves as a bifunctional building block in:

  • Cross-Coupling Reactions: Bromine atoms enable Suzuki-Miyaura couplings to install aryl or heteroaryl groups.

  • Radical Chemistry: Photocatalytic conditions (e.g., blue LED irradiation) facilitate C–Br bond homolysis, generating radicals for cascade cyclizations .

Analytical Characterization

Spectroscopic Data

Hypothetical NMR spectra derived from analogous compounds :

  • ¹H NMR (CDCl₃): δ 4.10 (t, J = 6.5 Hz, 1H, CHBr), 3.85 (d, J = 6.5 Hz, 2H, CH₂Br).

  • ¹⁹F NMR: δ –145 ppm (s, CF₃).

  • IR: Strong absorption at 1150 cm⁻¹ (S=O stretch).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator